molecular formula C7H6Cl2N2O2 B6266223 methyl 4-amino-2,6-dichloropyridine-3-carboxylate CAS No. 1806864-53-8

methyl 4-amino-2,6-dichloropyridine-3-carboxylate

Cat. No.: B6266223
CAS No.: 1806864-53-8
M. Wt: 221.04 g/mol
InChI Key: MIFISBCVMRCXAA-UHFFFAOYSA-N
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Description

Methyl 4-amino-2,6-dichloropyridine-3-carboxylate is a chemical compound with the molecular formula C7H6Cl2N2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-2,6-dichloropyridine-3-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dichloropyridine.

    Oxidation: The 2,6-dichloropyridine is oxidized to form a pyridine N-oxide derivative.

    Nitration: The pyridine N-oxide derivative undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups.

    Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-amino-2,6-dichloropyridine-3-carboxylate depends on its application:

    Pharmaceuticals: It may act by inhibiting specific enzymes or receptors in the body, leading to therapeutic effects.

    Agrochemicals: It may interfere with the growth and development of weeds or pests by disrupting essential biological pathways.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

1806864-53-8

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

methyl 4-amino-2,6-dichloropyridine-3-carboxylate

InChI

InChI=1S/C7H6Cl2N2O2/c1-13-7(12)5-3(10)2-4(8)11-6(5)9/h2H,1H3,(H2,10,11)

InChI Key

MIFISBCVMRCXAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C=C1N)Cl)Cl

Purity

95

Origin of Product

United States

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